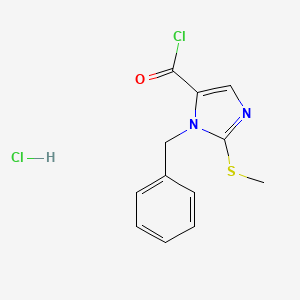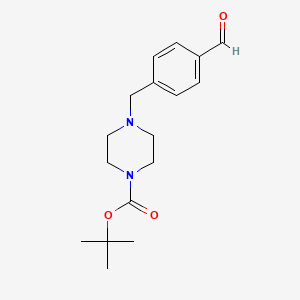
Benzothiazole-5-carboxylic acid
概述
描述
Benzothiazole-5-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a carboxylic acid group at the 5th position.
作用机制
Target of Action
Benzothiazole-5-carboxylic acid and its derivatives have been found to interact with a variety of targets, primarily enzymes involved in various biological processes. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
The this compound derivatives inhibit these enzymes, thereby disrupting the normal functioning of the cell . For instance, by inhibiting DNA gyrase, an enzyme involved in DNA replication, the compound can prevent bacterial cell division. Similarly, inhibition of enzymes like MurB, involved in the synthesis of bacterial cell walls, can lead to structural instability and eventual cell death .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. Similarly, the inhibition of dihydropteroate synthase disrupts the folate synthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity, can influence its bioavailability .
Result of Action
The result of the action of this compound is the disruption of essential cellular processes, leading to the death of the cell. This is particularly relevant in the context of its antibacterial activity, where it can lead to the death of bacterial cells by inhibiting crucial enzymes .
生化分析
Biochemical Properties
Benzothiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes and thereby influencing various metabolic pathways.
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of certain bacterial cells by targeting key enzymes involved in DNA synthesis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotase and DNA gyrase, influencing the synthesis and degradation of nucleotides and other essential biomolecules . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biological activity . The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and other biomolecules, ultimately influencing its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
Benzothiazole-5-carboxylic acid can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions . Another approach includes the cyclization of thioamides or the use of carbon dioxide as a raw material . These reactions typically require catalysts such as methanesulfonic acid and silica gel to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
Benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazole ring into more oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
科学研究应用
Benzothiazole-5-carboxylic acid has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Similar compounds to benzothiazole-5-carboxylic acid include:
- Benzothiazole-6-carboxylic acid
- Benzotriazole-5-carboxylic acid
- 2-Substituted benzothiazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group at the 5th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-17-4 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)


![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)






![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
